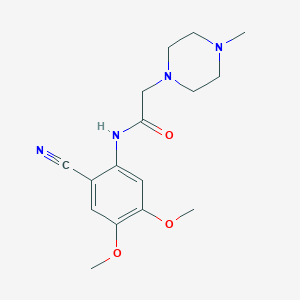![molecular formula C18H11ClN4O3 B3746356 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746356.png)
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. In materials science, it acts as a fluorescent probe by binding to metal ions and emitting light.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has a cytotoxic effect on cancer cells, with IC50 values ranging from 1.5 to 5.0 μM. It has also been shown to induce apoptosis and disrupt the cell cycle in cancer cells. In materials science, it exhibits fluorescence properties when bound to metal ions, making it a potential probe for detecting metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is its potential as an anti-cancer agent, with studies showing promising results in vitro. It also exhibits fluorescence properties when bound to metal ions, making it a potential probe for detecting metal ions.
One of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited in vivo studies, which makes it difficult to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent in vivo, particularly in animal models of cancer. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its synthesis method for improved yield and purity.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential use as a fluorescent probe for detecting metal ions. In organic electronics, it has been investigated for its potential use as an electron-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-16-11-14(23(24)25)7-8-15(16)18-20-17(21-26-18)12-3-5-13(6-4-12)22-9-1-2-10-22/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNNCVAABKVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-benzylpiperazin-1-yl)carbonyl]-6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole](/img/structure/B3746273.png)
![3-methoxy-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B3746280.png)


![N~1~-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B3746301.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B3746302.png)
![2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-7,9-diol](/img/structure/B3746307.png)
![ethyl [(1,3,4-thiadiazol-2-ylamino)carbonyl]carbamate](/img/structure/B3746318.png)

![2-(4-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B3746339.png)
![4-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3746342.png)
![4-methylcyclohexyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3746348.png)
![5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746368.png)
![ethyl 4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B3746372.png)